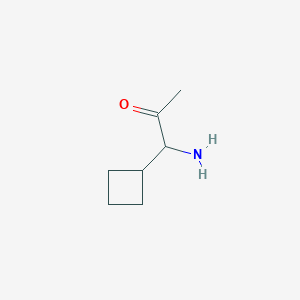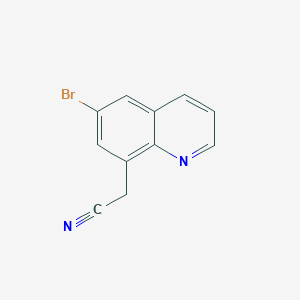
2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole typically involves the reaction of thiophene derivatives with difluoromethylating agents under controlled conditions. One common method includes the use of thiophene-2-carbaldehyde, which undergoes cyclization with difluoromethyl thioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Bromine, chlorine, acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with applications in organic electronics and pharmaceuticals.
2-(Benzo[b]thiophen-2-yl)pyridine: Known for its photophysical properties and use in optoelectronic devices.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block for organic electronic materials.
Uniqueness
2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole is unique due to the presence of both difluoromethyl and thiophene groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for the development of advanced materials and pharmaceuticals with specific desired properties.
Propiedades
Fórmula molecular |
C8H5F2NS2 |
|---|---|
Peso molecular |
217.3 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5F2NS2/c9-7(10)8-11-4-6(13-8)5-2-1-3-12-5/h1-4,7H |
Clave InChI |
PXRIUHIWSSHCJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CN=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



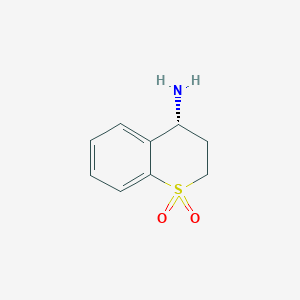
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13174633.png)
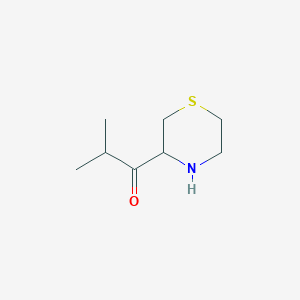
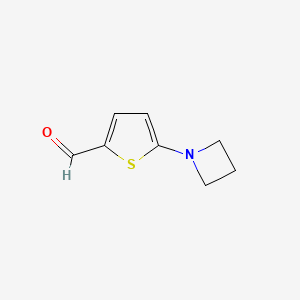
![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13174641.png)

![3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
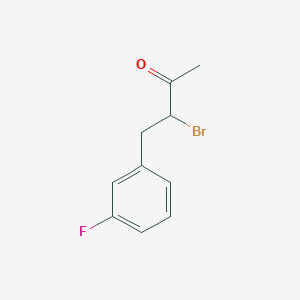
methanol](/img/structure/B13174671.png)
![Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174679.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
